3-(4-fluorophenyl)-N'-[(1E)-1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(4-fluorophenyl)-N’-[(1E)-1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorophenyl group, a methylphenyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-N’-[(1E)-1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-fluorobenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid under acidic or basic conditions to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-N’-[(1E)-1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced hydrazides and amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-(4-fluorophenyl)-N’-[(1E)-1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-N’-[(1E)-1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-N’-[(1E)-1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
- 3-(4-bromophenyl)-N’-[(1E)-1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
- 3-(4-methoxyphenyl)-N’-[(1E)-1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
Uniqueness
The uniqueness of 3-(4-fluorophenyl)-N’-[(1E)-1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes the compound particularly interesting for studying fluorine’s effects on chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H17FN4O |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H17FN4O/c1-12-3-5-14(6-4-12)13(2)21-24-19(25)18-11-17(22-23-18)15-7-9-16(20)10-8-15/h3-11H,1-2H3,(H,22,23)(H,24,25)/b21-13+ |
InChI Key |
QIDQNTHARGUGIJ-FYJGNVAPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F)/C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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